methyl (3S)-5-bromo-3-methylpentanoate methyl (3S)-5-bromo-3-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 80654-39-3
VCID: VC8296352
InChI: InChI=1S/C7H13BrO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1
SMILES: CC(CCBr)CC(=O)OC
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

methyl (3S)-5-bromo-3-methylpentanoate

CAS No.: 80654-39-3

Cat. No.: VC8296352

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

methyl (3S)-5-bromo-3-methylpentanoate - 80654-39-3

CAS No. 80654-39-3
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name methyl (3S)-5-bromo-3-methylpentanoate
Standard InChI InChI=1S/C7H13BrO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key JOEMDWLYFGOWDZ-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](CCBr)CC(=O)OC
SMILES CC(CCBr)CC(=O)OC
Canonical SMILES CC(CCBr)CC(=O)OC

Structural and Stereochemical Properties

Methyl (3S)-5-bromo-3-methylpentanoate is a methyl ester derivative of (S)-5-bromo-3-methylpentanoic acid. Its structure features a bromine atom at the fifth carbon of a pentanoate backbone and a methyl group at the third carbon, with the (3S) configuration imparting chirality. The compound’s stereochemical purity is critical for its reactivity in asymmetric synthesis, particularly in pharmaceutical contexts where enantiomeric specificity influences biological activity.

Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC7H13BrO2C_7H_{13}BrO_2
Molecular Weight209.08 g/mol
IUPAC Namemethyl (3S)-5-bromo-3-methylpentanoate
CAS Number80654-39-3
Standard InChIInChI=1S/C7H13BrO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1
Canonical SMILESCC(CCBr)CC(=O)OC

The bromine atom’s electronegativity and the ester group’s polarity contribute to the compound’s reactivity, enabling participation in nucleophilic substitutions and reductions.

Synthesis and Industrial Production

Esterification Methodology

The synthesis of methyl (3S)-5-bromo-3-methylpentanoate typically begins with the esterification of (S)-5-bromo-3-methylpentanoic acid using methanol. Acid catalysts (e.g., sulfuric acid) or enzymatic methods facilitate this reaction, with yields optimized by controlling temperature (0–40°C) and employing dehydrating agents to shift equilibrium toward ester formation. Industrial-scale production often utilizes continuous flow reactors to maintain consistent reaction conditions and improve throughput.

Purification and Quality Control

Post-synthesis purification involves fractional distillation or recrystallization to achieve purities exceeding 98%. Advanced analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), ensure stereochemical integrity and compliance with pharmaceutical-grade standards.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at C5 undergoes facile SN2S_N2 reactions with nucleophiles such as hydroxide or amines, yielding derivatives like methyl (3S)-3-methylpentanoate analogs. Steric hindrance from the methyl group at C3 moderates reaction kinetics, necessitating optimized conditions (e.g., polar aprotic solvents) to enhance substitution rates.

Reduction and Oxidation Pathways

  • Reduction: Lithium aluminum hydride (LiAlH4LiAlH_4) reduces the ester to (3S)-5-bromo-3-methylpentanol, a precursor for chiral alcohols.

  • Oxidation: Strong oxidants (e.g., KMnO4KMnO_4) convert the methyl group to a carboxylic acid, forming (3S)-5-bromo-3-methylpentanoic acid.

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

The compound’s bromine and ester groups make it a versatile building block for active pharmaceutical ingredients (APIs). For example, it has been employed in synthesizing protease inhibitors and kinase modulators, where stereochemical precision is paramount for target binding.

Agrochemical Development

In agrochemistry, methyl (3S)-5-bromo-3-methylpentanoate serves as a precursor for herbicides and fungicides. Its bromine moiety enhances bioavailability and environmental persistence, though regulatory scrutiny mandates rigorous ecotoxicological assessments.

Supplier Landscape and Global Availability

RegionPurity (%)Quantity Range
China95–981 mg – 100 kg
United States98+10 mg – 50 kg

Suppliers prioritize cGMP compliance for pharmaceutical applications, with bulk pricing available for industrial-scale orders.

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